molecular formula C13H13N B1330537 3-Benzylaniline CAS No. 61424-26-8

3-Benzylaniline

Cat. No.: B1330537
CAS No.: 61424-26-8
M. Wt: 183.25 g/mol
InChI Key: GZYMMTQDXHJALZ-UHFFFAOYSA-N
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Description

3-Benzylaniline, also known as 3-(Phenylmethyl)benzenamine, is an organic compound with the molecular formula C13H13N. It consists of an aniline molecule with a benzyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Benzylaniline can be synthesized through several methods. One common method involves the reaction of aniline with benzyl chloride in the presence of a base such as sodium bicarbonate. The reaction is typically carried out at elevated temperatures (90-95°C) with vigorous agitation. The product is then purified through distillation and crystallization .

Industrial Production Methods: In industrial settings, this compound can be produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Benzylaniline involves its interaction with molecular targets through its amine and benzyl groups. These functional groups enable it to participate in various chemical reactions, influencing biological pathways and processes. For example, it can act as a nucleophile, attacking electron-deficient aromatic rings, leading to the formation of substituted aromatic compounds .

Comparison with Similar Compounds

Uniqueness of 3-Benzylaniline: this compound is unique due to the specific positioning of the benzyl group on the third position of the aniline ring. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers .

Properties

IUPAC Name

3-benzylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N/c14-13-8-4-7-12(10-13)9-11-5-2-1-3-6-11/h1-8,10H,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYMMTQDXHJALZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70976985
Record name 3-Benzylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61424-26-8
Record name 61424-26-8
Source DTP/NCI
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Record name 3-Benzylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70976985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Benzylaniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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